Clinical Validation of Cognitive Enhancement in MCI: A Phase II Comparator Benchmark
CGP 36742 (SGS-742) is the only GABAB antagonist with positive, placebo-controlled clinical data demonstrating cognitive improvement. In a Phase II trial, patients receiving SGS-742 (600 mg t.i.d. for 8 weeks) showed statistically significant improvements in attention (choice reaction time and visual information processing) and working memory (pattern recognition speed) compared to placebo [1]. In contrast, the chemically distinct, micromolar-affinity GABAB antagonist SCH50911 has not been reported in clinical trials for cognitive enhancement, and the higher-affinity antagonist CGP 55845 lacks oral bioavailability for clinical use [2].
| Evidence Dimension | Cognitive Function Improvement in Clinical Trial |
|---|---|
| Target Compound Data | Statistically significant improvements in attention (choice reaction time, visual information processing) and working memory (pattern recognition speed) vs. placebo; 600 mg t.i.d., 8 weeks |
| Comparator Or Baseline | Placebo (Phase II, double-blind, placebo-controlled study); Alternative GABAB antagonists (SCH50911, CGP 55845) lack comparable clinical data |
| Quantified Difference | Significant cognitive enhancement (p < 0.05) vs. placebo; SCH50911 and CGP 55845 not evaluated in human cognitive trials |
| Conditions | Phase II double-blind, placebo-controlled study in 110 patients with mild cognitive impairment (MCI); dose: 600 mg orally three times daily for 8 weeks |
Why This Matters
This provides the only human proof-of-concept for procognitive effects of a GABAB antagonist, making CGP 36742 essential for translational research in cognition and Alzheimer's disease.
- [1] Froestl, W., et al. (2004). SGS742: the first GABA(B) receptor antagonist in clinical trials. Biochemical Pharmacology, 68(8), 1479-1487. View Source
- [2] Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology, 58, 19-62. View Source
